10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research has explored its potential as an antimalarial agent and its ability to interact with specific biological targets.
Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as the suppression of disease-causing pathogens or the modulation of metabolic pathways.
Comparison with Similar Compounds
Benzo[g]pteridine-2,4(3H,10H)-dione: A closely related compound with similar structural features but lacking the butyl group.
Pteridine-2,4(1H,3H)-dithione: Another pteridine derivative with distinct sulfur-containing functional groups.
Uniqueness: 10-Butylbenzo[g]pteridine-2,4(3H,10H)-dione stands out due to its butyl substitution, which can influence its chemical reactivity and biological activity. This unique feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
CAS No. |
55432-32-1 |
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Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
10-butylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O2/c1-2-3-8-18-10-7-5-4-6-9(10)15-11-12(18)16-14(20)17-13(11)19/h4-7H,2-3,8H2,1H3,(H,17,19,20) |
InChI Key |
LRJZEQPKFQVNKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
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